2-(4-Bromophenyl)-6-iodoimidazo[1,2-a]pyridine
Overview
Description
2-(4-Bromophenyl)-6-iodoimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of both bromine and iodine atoms in the structure makes this compound particularly interesting for various chemical reactions and applications.
Mechanism of Action
Target of Action
Imidazopyridine, a core structure in this compound, is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .
Mode of Action
Compounds with similar structures have been shown to interact with their targets through intermolecular π–π stacking, leading to the creation of j-type aggregates in the solid state .
Result of Action
Compounds with similar structures have shown potent in vitro activity, as justified by molecular simulation studies .
Action Environment
It is known that the compound should be stored in a cool, dry, well-ventilated area to maintain its stability .
Biochemical Analysis
Biochemical Properties
It is known that imidazo[1,2-a]pyridines, the class of compounds to which it belongs, have a wide range of applications in medicinal chemistry
Cellular Effects
Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that related compounds have shown long-lasting inhibitory effects on certain parasites in vitro .
Metabolic Pathways
It is known that imidazo[1,2-a]pyridines can interact with various enzymes and cofactors .
Transport and Distribution
Related compounds have been shown to interact with various transporters and binding proteins .
Subcellular Localization
Related compounds have been shown to be directed to specific compartments or organelles based on targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-6-iodoimidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors. One common method is the condensation of 2-aminopyridine with 4-bromobenzaldehyde, followed by iodination. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to reflux to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and yields. The use of automated systems also helps in maintaining consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-6-iodoimidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine or iodine atoms are replaced with other groups.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound where the bromine or iodine atom is replaced with an aryl group .
Scientific Research Applications
2-(4-Bromophenyl)-6-iodoimidazo[1,2-a]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly those targeting neurological disorders and cancers.
Material Science: The compound is used in the synthesis of organic light-emitting diodes (OLEDs) due to its unique electronic properties.
Biological Studies: It serves as a probe in various biological assays to study enzyme activities and protein interactions.
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromophenyl)imidazo[1,2-a]pyridine: Lacks the iodine atom but shares similar biological activities.
2-(4-Chlorophenyl)imidazo[1,2-a]pyridine: Substitutes chlorine for bromine, affecting its reactivity and applications.
2-(4-Fluorophenyl)imidazo[1,2-a]pyridine:
Uniqueness
The presence of both bromine and iodine atoms in 2-(4-Bromophenyl)-6-iodoimidazo[1,2-a]pyridine makes it particularly versatile for various chemical modifications. This dual halogenation allows for a broader range of reactions and applications compared to its mono-halogenated counterparts .
Properties
IUPAC Name |
2-(4-bromophenyl)-6-iodoimidazo[1,2-a]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrIN2/c14-10-3-1-9(2-4-10)12-8-17-7-11(15)5-6-13(17)16-12/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOUYIPIXURZQRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN3C=C(C=CC3=N2)I)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrIN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60554872 | |
Record name | 2-(4-Bromophenyl)-6-iodoimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60554872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118000-66-1 | |
Record name | 2-(4-Bromophenyl)-6-iodoimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60554872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-Bromophenyl)-6-iodoimidazo[1,2-a]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-(4-Bromophenyl)-6-iodoimidazo[1,2-a]pyridine interact with amyloid plaques, and what are the downstream effects of this interaction?
A1: this compound (BrIMPY) demonstrates high binding affinity for amyloid-beta (Aβ) plaques, a hallmark of Alzheimer's disease. While the precise mechanism of interaction remains under investigation, studies utilizing radiolabeled BrIMPY ([¹²⁵I]4b and [¹²⁴I]4b) in APP/PS1 transgenic mice revealed selective labeling of Aβ plaques in brain tissue. [¹] This binding allows for visualization and quantification of Aβ plaque burden using imaging techniques like PET and SPECT. The downstream effect of this interaction is primarily the generation of imaging signals, enabling researchers to study Aβ plaque distribution and progression in living subjects.
Q2: What are the structural characteristics of this compound and what analytical methods are used to characterize it?
A2: this compound (BrIMPY) is an organic compound with a molecular structure characterized by an imidazo[1,2-a]pyridine core substituted with a bromine atom at the 4' position of the phenyl ring and an iodine atom at the 6th position of the imidazo[1,2-a]pyridine. Although the exact molecular weight and spectroscopic data are not provided in the provided abstracts, these properties are routinely determined using techniques like mass spectrometry (e.g., high-resolution mass spectrometry) and nuclear magnetic resonance spectroscopy (NMR), respectively. Additionally, analytical methods like high-performance liquid chromatography (HPLC) are likely employed to assess the purity of synthesized BrIMPY. [¹]
Q3: How does the structure of this compound impact its activity and are there any Structure-Activity Relationship (SAR) studies available?
A3: While specific SAR studies are not detailed in the provided abstracts, the development of BrIMPY involved evaluating a series of novel phenyl-imidazo[1,2-a]pyridines. [¹] This suggests that modifications to the phenyl ring and potentially the imidazo[1,2-a]pyridine core were explored to optimize the compound's binding affinity for Aβ plaques. The presence of bromine and iodine substituents likely contributes to both binding affinity and imaging properties. Further research exploring the SAR of BrIMPY and related analogs could provide valuable insights for designing even more effective Aβ imaging agents.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.